2-Ethyl-3,5,6-trimethylpyrazine

Vue d'ensemble

Description

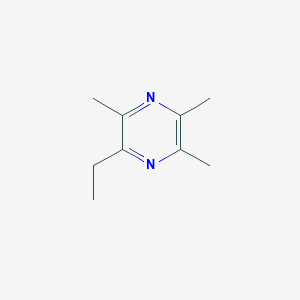

2-Ethyl-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a monocyclic aromatic ring with two nitrogen atoms in para positions. This compound is known for its distinctive aroma and is often found in roasted foods, contributing to their flavor profiles . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethyl-3,5,6-trimethylpyrazine can be synthesized through the reaction of ethyl acetate with trimethylpyrazine under appropriate conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This method is widely used in the food industry to produce flavor compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-3,5,6-trimethylpyrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other electrophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups .

Applications De Recherche Scientifique

Chemistry

ETMP serves as an intermediate in organic synthesis and is used as a catalyst or additive in several chemical reactions. Its ability to participate in diverse chemical transformations makes it a valuable compound in synthetic organic chemistry.

Biology

Research has focused on ETMP's role in microbial metabolism. Studies indicate that it may function as a bioactive molecule influencing various biological processes. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous xenobiotics and endogenous compounds.

Medicine

Ongoing research aims to explore ETMP's pharmacological effects. Preliminary studies suggest potential therapeutic applications due to its influence on cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).

Food Industry

ETMP is widely recognized for its distinctive aroma and flavor profile. It is commonly used as a flavoring agent in various food products, particularly in coffee and roasted foods. The extraction rates of pyrazines during coffee brewing can reach up to 82%, highlighting their significance in flavor development .

Case Study 1: ETMP in Coffee Flavor

A study investigated the extraction of flavor compounds during coffee brewing, revealing that ETMP contributes significantly to the aromatic profile of coffee. The research involved quantifying the concentration of ETMP and other related pyrazines using High-Performance Liquid Chromatography (HPLC) techniques .

| Compound | Concentration (µg/mL) |

|---|---|

| 2-Ethyl-3,5,6-trimethylpyrazine | 12.2 |

| Other Pyrazines | Varies |

Case Study 2: Pharmacological Potential

In vitro studies have examined the effects of ETMP on cellular signaling pathways. Results indicate that ETMP modulates intracellular signaling cascades leading to changes in gene expression and cellular metabolism.

| Pathway | Effect Observed |

|---|---|

| GPCR Signaling | Modulation of activity |

| Cytochrome P450 Interaction | Formation of hydroxylated metabolites |

Mécanisme D'action

The mechanism of action of 2-Ethyl-3,5,6-trimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various metabolic processes. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular activities .

Comparaison Avec Des Composés Similaires

2-Ethyl-3,5,6-trimethylpyrazine can be compared with other similar compounds in the pyrazine family, such as:

2,5-Dimethylpyrazine: Known for its potato-like flavor and lower odor threshold.

2,3,5,6-Tetramethylpyrazine: Commonly found in fermented soybeans and has a characteristic fermented smell.

2,3-Diethyl-5-methylpyrazine: Plays a significant role in the aroma of roasted foods.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts a distinct aroma and flavor profile. Its stability and resistance to acids, bases, and oxidizing agents make it a valuable compound in various applications .

Activité Biologique

2-Ethyl-3,5,6-trimethylpyrazine (ETMP) is a pyrazine derivative with notable biological activities and applications in various fields, particularly in food flavoring and potential therapeutic uses. This article explores its biological activity, mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula: C₉H₁₄N₂

- Molecular Weight: 150.22 g/mol

- Structural Characteristics: ETMP features a six-membered ring containing two nitrogen atoms, typical of pyrazines. Its unique aroma profile is associated with roasted and fried foods, enhancing its value in flavoring applications.

ETMP's biological activity is mediated through several mechanisms:

- Enzyme Interaction: ETMP interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of hydroxylated metabolites that are more water-soluble and easily excreted .

- Cell Signaling Modulation: The compound influences cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, ETMP modulates intracellular signaling cascades, which can alter gene expression and cellular metabolism .

- Neurotransmitter Regulation: ETMP has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down neurotransmitters. This inhibition can prolong neurotransmitter action, affecting neural communication and function.

Antimicrobial Properties

Research indicates that ETMP exhibits antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition: Studies have demonstrated that ETMP can inhibit the growth of certain bacteria such as E. coli and Ralstonia solanacearum. The effectiveness depends on concentration and exposure time; higher concentrations lead to significant reductions in bacterial colonies .

- Fungal Activity: ETMP has also been identified as having antifungal properties, contributing to its potential use in agricultural applications to combat plant pathogens .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of ETMP:

- LD50 Values: The LD50 for ETMP in rats is reported at 460 mg/kg, indicating moderate toxicity. Long-term studies suggest a no-observed-adverse-effect level (NOAEL) at 12.5 mg/kg/day for both sexes .

- Irritation Potential: ETMP is noted to be irritating to skin, eyes, and respiratory tracts, which underscores the need for caution in handling this compound .

Laboratory Studies on Dosage Effects

In controlled laboratory settings, various dosages of ETMP were administered to animal models:

- At low doses (below 12.5 mg/kg), minimal toxic effects were observed, with modulation of physiological processes such as appetite and metabolism.

- Higher doses resulted in hepatotoxicity and neurotoxicity, emphasizing the importance of dosage in determining safety profiles .

Temporal Stability Studies

Research has shown that the stability and degradation of ETMP are influenced by environmental factors such as temperature and pH:

- Over time, ETMP can degrade into various metabolites with potentially different biological activities. This temporal aspect is crucial for understanding its long-term effects in biological systems.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Antimicrobial Activity | Effective against E. coli, Ralstonia solanacearum |

| Toxicity (LD50) | 460 mg/kg; NOAEL at 12.5 mg/kg/day |

| Mechanism of Action | Inhibition of acetylcholinesterase; modulation of GPCR signaling |

| Biochemical Pathways | Interaction with cytochrome P450 enzymes; affects metabolic processes |

Propriétés

IUPAC Name |

2-ethyl-3,5,6-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLJKZKOKXIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169738 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17398-16-2 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-3,5,6-TRIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS2G1S1XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-ethyl-3,5,6-trimethylpyrazine formed in food products?

A: Research suggests that this compound is not naturally abundant in raw seafood like snow crab. Instead, it forms through Reaction Flavor Technology (RFT) [, ]. This process involves heating concentrated snow crab cooker effluent (SCCE) with specific food additives: proline, glycine, arginine, methionine, and fructose. These additives, along with naturally occurring compounds in the SCCE, undergo complex reactions at high temperatures, leading to the formation of various volatile compounds, including this compound. This compound belongs to a class of compounds called pyrazines, known for their roasted, nutty, and often desirable aroma characteristics in food.

Q2: What role does this compound play in the overall aroma profile of crab-like flavoring base (CFB)?

A: While numerous volatile compounds were identified in CFB, Pearson's correlation analysis specifically highlighted seven compounds, including this compound, as potentially significant contributors to the overall odor of CFB [, ]. This statistical analysis suggests a strong correlation between the presence and concentration of these specific compounds and the perceived aroma of the CFB. The presence of this compound, alongside other identified pyrazines, likely contributes to the complex and desirable roasted, nutty aroma characteristic of crab flavor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.